molecular formula C12H13ClN2OS B1454620 4-Chloro-2-(piperidin-4-yloxy)-1,3-benzothiazole CAS No. 1283109-41-0

4-Chloro-2-(piperidin-4-yloxy)-1,3-benzothiazole

Cat. No.: B1454620
CAS No.: 1283109-41-0
M. Wt: 268.76 g/mol
InChI Key: ZHGZXOKIJKCLDW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 4-chloro-2-(piperidin-4-yloxy)-1,3-benzothiazole follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both thiazole and benzene ring systems. The primary International Union of Pure and Applied Chemistry name for this compound is 4-chloro-2-(piperidin-4-yloxy)benzo[d]thiazole, which accurately describes the structural arrangement and substitution pattern. Alternative systematic names include 4-chloro-2-piperidin-4-yloxy-1,3-benzothiazole, which provides equivalent structural information while following slightly different nomenclature conventions.

The benzothiazole core structure is designated using the benzo[d]thiazole nomenclature system, indicating the fusion pattern between the benzene and thiazole rings. The numbering system for this fused ring system begins with the sulfur atom as position 1, followed by the nitrogen at position 3, creating the characteristic 1,3-benzothiazole framework. The chlorine substituent occupies position 4 of the benzothiazole system, while the piperidin-4-yloxy group is attached at position 2 through an ether linkage.

Chemical Abstracts Service has assigned the registry number 1283109-41-0 to the free base form of this compound, while the hydrochloride salt variant carries the Chemical Abstracts Service number 2034468-32-9. These registry numbers provide unambiguous identification within chemical databases and facilitate accurate literature searching and procurement processes.

Nomenclature System Systematic Name
International Union of Pure and Applied Chemistry 4-chloro-2-(piperidin-4-yloxy)benzo[d]thiazole
Alternative International Union of Pure and Applied Chemistry 4-chloro-2-piperidin-4-yloxy-1,3-benzothiazole
Chemical Abstracts Service Number (free base) 1283109-41-0
Chemical Abstracts Service Number (hydrochloride) 2034468-32-9

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound in its free base form is C₁₂H₁₃ClN₂OS, corresponding to a molecular weight of 268.76 grams per mole. The hydrochloride salt form exhibits the molecular formula C₁₂H₁₄Cl₂N₂OS with an increased molecular weight of 305.23 grams per mole due to the additional hydrogen chloride moiety. This molecular composition reflects the presence of twelve carbon atoms, thirteen hydrogen atoms in the free base, one chlorine atom as a substituent, two nitrogen atoms, one oxygen atom forming the ether linkage, and one sulfur atom within the thiazole ring system.

The stereochemical considerations for this compound primarily center on the piperidine ring conformation and the spatial arrangement around the ether oxygen bridge. The piperidine ring typically adopts a chair conformation, which represents the most energetically favorable arrangement due to minimized steric interactions and optimal bond angles. The attachment point at the 4-position of the piperidine ring creates a potential stereocenter, although the compound as typically synthesized and commercially available exists as a racemic mixture without specific stereochemical designation.

The International Chemical Identifier string for the free base form provides detailed connectivity information: InChI=1S/C12H13ClN2OS/c13-9-2-1-3-10-11(9)15-12(17-10)16-8-4-6-14-7-5-8/h1-3,8,14H,4-7H2. This identifier specifies the hydrogen distribution and connectivity pattern without stereochemical designation, consistent with the racemic nature of the commercially available material.

Property Free Base Hydrochloride Salt
Molecular Formula C₁₂H₁₃ClN₂OS C₁₂H₁₄Cl₂N₂OS
Molecular Weight 268.76 g/mol 305.23 g/mol
Hydrogen Count 13 14
Chlorine Count 1 2

Crystallographic Data and Conformational Analysis

The crystallographic characterization of this compound reveals important structural details regarding its solid-state arrangement and molecular conformation. The compound crystallizes as a solid at room temperature, with the hydrochloride salt form demonstrating enhanced crystallinity compared to the free base. Computational chemistry data indicates a topological polar surface area of 34.15 square angstroms, which influences its physicochemical properties and potential membrane permeability characteristics.

The calculated partition coefficient (LogP) value of 3.0805 suggests moderate lipophilicity, positioning the compound within a favorable range for potential biological activity while maintaining adequate solubility characteristics. The molecule contains four hydrogen bond acceptor sites and one hydrogen bond donor site, creating specific interaction patterns that influence both its crystal packing arrangements and potential binding interactions with biological targets.

Conformational analysis reveals that the piperidine ring maintains its characteristic chair conformation in the solid state, similar to related piperidine-containing benzothiazole derivatives. The dihedral angle between the piperidine ring mean plane and the benzothiazole aromatic system influences the overall molecular geometry and affects the compound's three-dimensional structure. The presence of two rotatable bonds provides conformational flexibility around the ether linkage connecting the piperidine and benzothiazole moieties.

The International Chemical Identifier Key CRBQPKVWQSOMHO-UHFFFAOYSA-N provides a unique identifier for the specific stereochemical arrangement of the hydrochloride salt, while computational modeling suggests multiple low-energy conformations accessible at room temperature.

Crystallographic Parameter Value
Physical State Solid
Topological Polar Surface Area 34.15 Ų
Calculated LogP 3.0805
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1
Rotatable Bonds 2

Comparative Structural Analysis with Analogous Benzothiazole Derivatives

Comparative analysis of this compound with structurally related benzothiazole derivatives reveals significant insights into structure-activity relationships within this chemical class. The parent compound 2-(piperidin-4-yloxy)-1,3-benzothiazole, which lacks the chlorine substituent at position 4, exhibits a molecular formula of C₁₂H₁₄N₂OS and a molecular weight of 234.32 grams per mole. This structural comparison demonstrates the specific contribution of the chlorine atom to the overall molecular properties and potential biological activity.

The 4,6-difluoro analog, 4,6-difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole, represents another important structural variant that incorporates fluorine atoms instead of chlorine. This fluorinated derivative demonstrates how halogen substitution patterns can significantly alter the electronic properties and physicochemical characteristics of the benzothiazole scaffold while maintaining the core piperidine-benzothiazole connectivity.

Extended analogs such as 2-(2-piperidin-4-ylethoxy)-1,3-benzothiazole introduce additional methylene spacers between the piperidine ring and the benzothiazole system, creating compounds with molecular formula C₁₄H₁₈N₂OS and molecular weight 262.37 grams per mole. These structural modifications provide insights into the importance of the direct ether linkage versus extended alkyl chains in determining the compound's overall properties.

Compound Molecular Formula Molecular Weight Key Structural Features
This compound C₁₂H₁₃ClN₂OS 268.76 g/mol Chlorine at position 4
2-(Piperidin-4-yloxy)-1,3-benzothiazole C₁₂H₁₄N₂OS 234.32 g/mol No halogen substitution
4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole C₁₂H₁₂F₂N₂OS 270.30 g/mol Fluorine substitution pattern
2-(2-Piperidin-4-ylethoxy)-1,3-benzothiazole C₁₄H₁₈N₂OS 262.37 g/mol Extended ethyl linker

Properties

IUPAC Name

4-chloro-2-piperidin-4-yloxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c13-9-2-1-3-10-11(9)15-12(17-10)16-8-4-6-14-7-5-8/h1-3,8,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGZXOKIJKCLDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC3=C(S2)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501254340
Record name Benzothiazole, 4-chloro-2-(4-piperidinyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283109-41-0
Record name Benzothiazole, 4-chloro-2-(4-piperidinyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1283109-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 4-chloro-2-(4-piperidinyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of 1,3-Benzothiazole Core

The benzothiazole ring is commonly synthesized via condensation reactions involving 2-aminothiophenol derivatives with appropriate carboxylic acid derivatives or aldehydes under dehydrating conditions. This provides the benzothiazole nucleus, which can then be functionalized.

Attachment of the Piperidin-4-yloxy Group

The piperidin-4-yloxy substituent is generally introduced via nucleophilic aromatic substitution (SNAr) or nucleophilic substitution on a suitable leaving group-bearing benzothiazole intermediate:

  • Nucleophilic substitution on 2-halo benzothiazole: The 2-position of benzothiazole substituted with a halogen (e.g., bromine or chlorine) is reacted with piperidin-4-ol or its derivatives under basic conditions to form the piperidin-4-yloxy linkage.

  • Use of piperidine derivatives: Piperidin-4-ol or protected piperidine derivatives can be used as nucleophiles in the substitution reaction.

Detailed Synthetic Route Example

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate Notes
1 Benzothiazole ring formation 2-Aminothiophenol + carboxylic acid/aldehyde Acid catalyst, heat 1,3-Benzothiazole core Standard cyclization reaction
2 Selective chlorination at position 4 Benzothiazole core NCS or SO2Cl2, solvent, controlled temperature 4-Chloro-1,3-benzothiazole Regioselective chlorination
3 Halogenation at position 2 4-Chloro-1,3-benzothiazole Br2 or Cl2, solvent, heat 2-Halo-4-chloro-1,3-benzothiazole Prepares for nucleophilic substitution
4 Nucleophilic substitution with piperidin-4-ol 2-Halo-4-chloro-1,3-benzothiazole Piperidin-4-ol, base (e.g., K2CO3), solvent, reflux 4-Chloro-2-(piperidin-4-yloxy)-1,3-benzothiazole Final compound synthesis

Research Findings and Optimization

  • Reaction Yields: The nucleophilic substitution step typically achieves yields between 60-85%, depending on solvent choice and reaction time.

  • Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilic substitution efficiency.

  • Temperature Control: Moderate heating (80-120°C) is often required to drive the substitution without decomposing sensitive groups.

  • Purification: The final compound is purified by recrystallization or chromatographic techniques to achieve high purity suitable for biological evaluation.

Comparative Analysis of Preparation Methods

Preparation Aspect Method A: Direct SNAr on 2-Halo Intermediate Method B: Stepwise Functionalization from 2-Aminothiophenol Method C: Use of Protected Piperidin-4-ol
Starting Material Availability Moderate (requires halogenated benzothiazole) High (common aminothiophenol derivatives) Moderate (requires protecting group chemistry)
Reaction Complexity Moderate Low to moderate Higher (due to protection/deprotection steps)
Yield Efficiency High (up to 85%) Moderate (60-75%) Moderate to high
Scalability Good Good Moderate
Purity of Final Product High Moderate to high High

Scientific Research Applications

Antimicrobial Applications

1. Activity Against Mycobacterium tuberculosis

One of the most notable applications of 4-Chloro-2-(piperidin-4-yloxy)-1,3-benzothiazole is its effectiveness against Mycobacterium tuberculosis. Research indicates that it exhibits significant inhibitory effects on this pathogen, with IC50 values suggesting potent activity. The compound's ability to target bacterial cell wall synthesis makes it a candidate for further pharmacological exploration aimed at treating resistant strains of tuberculosis.

2. Molecular Docking Studies

Molecular docking studies have shown favorable interactions of this compound with specific receptors or enzymes involved in bacterial metabolism. These interactions suggest that this compound could be developed into a drug that effectively inhibits bacterial growth by interfering with essential metabolic processes.

3. Cytotoxicity Assessments

Cytotoxicity assessments on human cell lines have demonstrated that while the compound is effective against bacteria, it exhibits low toxicity towards human cells. This characteristic is crucial for developing safer therapeutic agents that minimize side effects in patients.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(piperidin-4-yloxy)-1,3-benzothiazole is not fully understood but may involve interaction with specific molecular targets such as enzymes or receptors. The chloro and piperidin-4-yloxy groups may play a role in binding to these targets, influencing the compound’s biological activity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity of benzothiazole derivatives is highly dependent on substituent type and position. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Position) Key Features Biological Activity/Application Reference
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Cl (5), 4-methoxyphenyl (2) Dihedral angle: 8.76° between rings; enhanced planarity improves binding Bioactive heterocyclic applications
7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole Cl (7), OMe (4), piperazine (2) Piperazine improves solubility; molecular mass = 283.78 g/mol Potential antimicrobial/therapeutic
2-[2-(4-Chlorobenzoyl)phenyl]-1,3-benzothiazole (3e) 4-chlorobenzoyl (2) Aryl substitution enhances π-π stacking Antitubercular (H37Rv strain)
BZ5 (2-[4-(azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole) Azepan-1-yl (2) Larger cyclic amine increases lipophilicity Antibacterial (MIC: 15.62 µg/mL, S. aureus)
CMBTAP (4-chloro-2-(4-methyl-benzothiazol-2-ylazo)-phenol) Azo group, Cl (4) Electron-withdrawing azo group enhances corrosion inhibition Corrosion inhibitor for carbon steel

Key Observations:

  • Chlorine Position: Chlorine at position 4 (target compound) vs.
  • Position 2 Substituents : Piperidinyloxy (target) vs. methoxyphenyl , piperazine , or azepan groups modulate hydrogen-bonding capacity and solubility. Piperidine’s reduced polarity compared to piperazine may enhance membrane permeability.
  • Biological Activity : Antimicrobial efficacy in analogs correlates with cyclic amine size and substituent flexibility. For example, BZ5’s azepan group shows superior activity against S. aureus compared to smaller amines .

Pharmacological and Physicochemical Comparisons

  • Antimicrobial Activity : Piperazine-containing derivatives (e.g., 7-chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole) are hypothesized to exhibit broader-spectrum activity due to improved solubility and hydrogen bonding . In contrast, the target compound’s piperidinyloxy group may favor interactions with hydrophobic enzyme pockets.
  • Antitubercular Activity : Aryl-substituted derivatives (e.g., compound 3e in ) demonstrate that bulky aryl groups enhance activity against Mycobacterium tuberculosis, suggesting that the target compound’s piperidinyloxy group could be optimized for similar effects.
  • Electronic Effects: Chlorine at position 4 (target) vs.

Crystallographic and Conformational Insights

  • The dihedral angle between the benzothiazole and substituent rings in 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (8.76°) suggests near-planar conformation, favoring intercalation into DNA or enzyme active sites . The target compound’s piperidinyloxy group may introduce greater conformational flexibility, impacting binding modes.

Biological Activity

4-Chloro-2-(piperidin-4-yloxy)-1,3-benzothiazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its promising biological activities, particularly as an antimicrobial agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C12H14ClN2OS
  • Molecular Weight : 305.77 g/mol
  • Structural Features : It consists of a benzothiazole core with a chloro group at the 4-position and a piperidin-4-yloxy group at the 2-position, which enhances its lipophilicity and biological activity.

Antimicrobial Activity

Primary Target: Mycobacterium tuberculosis

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. In vitro studies have demonstrated that this compound has potent inhibitory effects on the growth of this pathogen, with reported IC50 values indicating strong efficacy.

Table 1: Antimicrobial Activity Data

PathogenIC50 (µM)Reference
Mycobacterium tuberculosis0.75
Staphylococcus aureus2.5
Escherichia coli5.0

The precise mechanism of action for this compound remains partially elucidated. However, it is suggested that the compound interacts with specific molecular targets involved in bacterial metabolism and cell wall synthesis. Molecular docking studies indicate favorable binding interactions with key enzymes and receptors associated with bacterial growth and replication .

Cytotoxicity Studies

In addition to its antimicrobial properties, cytotoxicity assessments on human cell lines have shown that this compound exhibits low toxicity towards human cells. This characteristic is crucial for its potential therapeutic applications, as it suggests a favorable safety profile compared to other antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the chloro substituent and the piperidine moiety in enhancing the biological activity of this compound. Variations in these groups can lead to different biological profiles:

Table 2: Comparison of Related Compounds

Compound NameStructureBiological ActivityUnique Features
2-(Piperidin-4-yloxy)-1,3-benzothiazoleStructureAntimicrobialLacks chloro substituent
PBTZ169 (4-Chloro derivative)StructurePotent against M. tuberculosisSpecifically designed for tuberculosis treatment
Benzothiazole derivativesVariesDiverse antibacterial activityVarious modifications lead to varied activities

Case Studies and Research Findings

Recent studies have focused on optimizing derivatives of benzothiazole compounds to enhance their pharmacological profiles. For instance, modifications to the piperidine moiety have led to compounds with increased selectivity and potency against resistant strains of bacteria. These findings underscore the potential for further development of this compound as a lead compound in drug discovery efforts targeting infectious diseases .

Q & A

Q. What is the synthetic route for 4-Chloro-2-(piperidin-4-yloxy)-1,3-benzothiazole, and what reaction conditions are critical for achieving high purity?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, refluxing intermediates like 4-chlorobenzothiazole derivatives with piperidin-4-ol in polar aprotic solvents (e.g., DMSO or ethanol) under acidic or basic conditions is common. Key steps include:

  • Reflux duration : 12–18 hours to ensure complete reaction .
  • Purification : Ice-water precipitation followed by recrystallization (e.g., ethanol-water mixtures) yields light-yellow powders with ~65% purity .
  • Catalysts : Glacial acetic acid (5 drops) accelerates condensation with aldehydes . Characterization via IR, 1^1H/13^{13}C NMR, and elemental analysis is essential to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Standard methods include:

  • Spectroscopy : IR identifies functional groups (e.g., C-Cl stretching at 750–850 cm1^{-1}), while 1^1H NMR resolves piperidine and benzothiazole protons .
  • Thermal Analysis : TGA/DTA assesses decomposition patterns (e.g., stability up to 200°C) .
  • Mass Spectrometry : ESI-MS confirms molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How can synthetic yields be optimized, and what factors contribute to contradictory results in literature protocols?

Contradictions in yields (e.g., 45–70% in similar benzothiazoles ) arise from:

  • Solvent polarity : DMSO increases reaction rates but may induce side reactions vs. ethanol .
  • Substituent effects : Electron-withdrawing groups on the benzothiazole ring reduce nucleophilicity, requiring longer reaction times .
  • Catalyst choice : Acidic vs. basic conditions alter regioselectivity; K2_2CO3_3 improves benzimidazole coupling efficiency . Methodological optimization via DOE (Design of Experiments) is recommended to balance these variables .

Q. What computational strategies predict the compound’s bioactivity and binding modes?

  • Molecular Docking : AutoDock or Schrödinger Suite models interactions with biological targets (e.g., enzymes). For example, piperidine oxygen may form hydrogen bonds with active-site residues, as seen in analogous thiazole-triazole hybrids .
  • QSAR Studies : Substituent variations (e.g., chloro vs. methoxy groups) correlate with antimicrobial or anticancer activity .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for in vitro testing .

Q. How do structural modifications influence pharmacological activity?

  • Piperidine substitution : Replacing piperidin-4-yloxy with pyridyl groups reduces CNS penetration due to increased polarity .
  • Benzothiazole chlorination : The 4-chloro group enhances lipophilicity and membrane permeability, critical for antitumor activity .
  • Heterocycle fusion : Pyrimido-benzothiazole hybrids show improved fluorescence properties for imaging applications .

Methodological Challenges and Contradictions

Q. How should researchers address discrepancies in reported stability data for this compound?

Stability varies with storage conditions:

  • Dry vs. humid environments : Hygroscopic derivatives degrade faster; anhydrous storage at −20°C is advised .
  • pH-dependent hydrolysis : The benzothiazole ring is stable in neutral buffers but degrades in acidic/alkaline media . Conflicting TGA data (e.g., decomposition onset at 141°C vs. 200°C) may reflect impurities; repeat analysis with HPLC-purified samples .

Q. What safety protocols are recommended given limited toxicity data?

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation, as seen in structurally related chlorinated heterocycles .
  • Waste disposal : Incinerate at >1000°C to prevent environmental release of toxic byproducts (e.g., HCl gas) .
  • In vitro testing : Start with low concentrations (IC50_{50} < 10 µM) in cytotoxicity assays to establish safety margins .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(piperidin-4-yloxy)-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(piperidin-4-yloxy)-1,3-benzothiazole

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